2-chloro-5H,7H-furo[3,4-b]pyridine-3-carboxylic acid
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Overview
Description
2-chloro-5H,7H-furo[3,4-b]pyridine-3-carboxylic acid is a heterocyclic compound that features a fused furan and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5H,7H-furo[3,4-b]pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the furo[3,4-b]pyridine core, followed by chlorination and carboxylation steps.
Formation of the Furo[3,4-b]pyridine Core: This can be achieved through cyclization reactions involving pyridine derivatives and suitable furan precursors under acidic or basic conditions.
Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions using carbon dioxide (CO₂) in the presence of a base such as sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-chloro-5H,7H-furo[3,4-b]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted furo[3,4-b]pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
2-chloro-5H,7H-furo[3,4-b]pyridine-3-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism by which 2-chloro-5H,7H-furo[3,4-b]pyridine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-5H,7H-furo[3,4-b]pyridine-3-carbaldehyde
- 2-chloro-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile
Uniqueness
Compared to similar compounds, 2-chloro-5H,7H-furo[3,4-b]pyridine-3-carboxylic acid is unique due to its specific functional groups and the resulting chemical reactivity. Its carboxylic acid group, in particular, allows for a wide range of chemical modifications and applications, making it a versatile compound in both research and industrial contexts.
Properties
CAS No. |
1501220-44-5 |
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Molecular Formula |
C8H6ClNO3 |
Molecular Weight |
199.59 g/mol |
IUPAC Name |
2-chloro-5,7-dihydrofuro[3,4-b]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H6ClNO3/c9-7-5(8(11)12)1-4-2-13-3-6(4)10-7/h1H,2-3H2,(H,11,12) |
InChI Key |
XGBYEVXUTZAQPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC(=C(N=C2CO1)Cl)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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